Des(2-Hydroxypropyl) Gadoteridol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

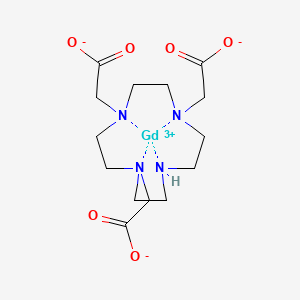

Des(2-Hydroxypropyl) Gadoteridol is a chemical compound with the molecular formula C14H23GdN4O6 and a molecular weight of 500.61 g/mol . It is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures . This compound is particularly useful in imaging the central nervous system, including the brain and spine .

Métodos De Preparación

The synthesis of Des(2-Hydroxypropyl) Gadoteridol typically involves complex chemical reactions, although specific synthetic routes and reaction conditions are not widely disclosed . Industrial production methods are proprietary and involve stringent quality control to ensure the purity and efficacy of the compound .

Análisis De Reacciones Químicas

Des(2-Hydroxypropyl) Gadoteridol undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable gadolinium complex.

Substitution Reactions: The compound can undergo substitution reactions where ligands in the gadolinium complex are replaced by other ligands.

Hydrolysis: Under certain conditions, the compound can hydrolyze, leading to the breakdown of the gadolinium complex.

Common reagents used in these reactions include strong acids and bases, as well as specific chelating agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Des(2-Hydroxypropyl) Gadoteridol has a wide range of scientific research applications:

Mecanismo De Acción

Des(2-Hydroxypropyl) Gadoteridol acts as a paramagnetic agent, developing a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in the vicinity, improving the contrast in MRI images . The compound primarily targets tissues with disrupted blood-brain barriers or abnormal vascularity, allowing for better visualization of lesions and other abnormalities .

Comparación Con Compuestos Similares

Des(2-Hydroxypropyl) Gadoteridol is unique due to its specific chemical structure and properties. Similar compounds include:

Gadoteridol: A closely related compound with a similar gadolinium complex but without the 2-hydroxypropyl group.

Gadoterate Meglumine: A gadolinium complex with a different chelating agent, used for similar imaging purposes.

These compounds share similar applications but differ in their chemical structures, stability, and specific imaging capabilities .

Propiedades

Fórmula molecular |

C14H23GdN4O6 |

|---|---|

Peso molecular |

500.6 g/mol |

Nombre IUPAC |

2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |

InChI |

InChI=1S/C14H26N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);/q;+3/p-3 |

Clave InChI |

SGPXHPCSEYUXPA-UHFFFAOYSA-K |

SMILES canónico |

C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)

![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)

![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)

![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)

![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)